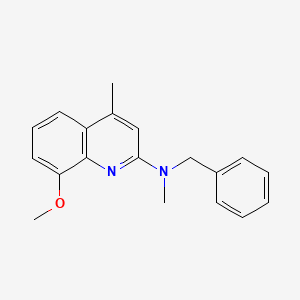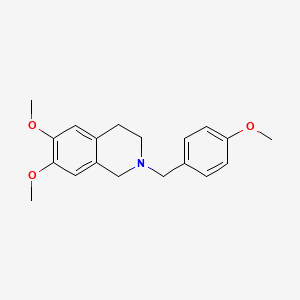
N-benzyl-8-methoxy-N,4-dimethyl-2-quinolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-8-methoxy-N,4-dimethyl-2-quinolinamine, also known as BMQ, is a synthetic compound that has attracted significant attention in the scientific community due to its potential applications in various fields. BMQ belongs to the family of quinoline derivatives that have been extensively studied for their pharmacological properties.
作用機序
The mechanism of action of N-benzyl-8-methoxy-N,4-dimethyl-2-quinolinamine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis. It has also been shown to inhibit the migration and invasion of cancer cells. In bacteria, this compound has been shown to inhibit the growth and replication of various strains, including Staphylococcus aureus and Escherichia coli. In terms of physiological effects, this compound has been shown to have antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
One of the main advantages of N-benzyl-8-methoxy-N,4-dimethyl-2-quinolinamine is its versatility. It can be used in various fields and applications, including pharmacology, biochemistry, and materials science. Additionally, this compound is relatively easy to synthesize and purify, making it accessible to researchers. However, one of the limitations of this compound is its potential toxicity. Although it has been shown to have anticancer and antimicrobial activities, its toxicity profile has not been fully characterized.
将来の方向性
There are several future directions for the study of N-benzyl-8-methoxy-N,4-dimethyl-2-quinolinamine. In pharmacology, this compound could be further studied for its potential use in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, this compound could be studied for its potential use in the treatment of viral infections, such as COVID-19. In biochemistry, this compound could be further studied for its potential use as a fluorescent probe for the detection of other biomolecules, such as proteins and lipids. In materials science, this compound could be further studied for its potential use in the development of OLEDs and other optoelectronic devices.
In conclusion, this compound is a synthetic compound that has attracted significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
合成法
N-benzyl-8-methoxy-N,4-dimethyl-2-quinolinamine can be synthesized using several methods, but the most common one involves the reaction of 8-hydroxyquinoline with benzyl chloride, followed by the reaction of the resulting product with dimethylamine and methanol. The final product is obtained after purification using column chromatography.
科学的研究の応用
N-benzyl-8-methoxy-N,4-dimethyl-2-quinolinamine has been studied for its potential applications in various fields, including pharmacology, biochemistry, and materials science. In pharmacology, this compound has been shown to exhibit anticancer, antitumor, and antimicrobial activities. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. In biochemistry, this compound has been used as a fluorescent probe for the detection of DNA and RNA. In materials science, this compound has been studied for its potential use in organic light-emitting diodes (OLEDs).
特性
IUPAC Name |
N-benzyl-8-methoxy-N,4-dimethylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-14-12-18(21(2)13-15-8-5-4-6-9-15)20-19-16(14)10-7-11-17(19)22-3/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQWSPXYVMJKMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)N(C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,6-dichloro-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5786908.png)
![1,3-dimethyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5786921.png)
![N'-{[2-(4-ethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5786930.png)

![2-{5-[2-cyano-2-(3-nitrophenyl)vinyl]-2-furyl}benzonitrile](/img/structure/B5786939.png)
![{4-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}acetic acid](/img/structure/B5786951.png)

![N'-[(7-methoxy-2-oxo-1,3-benzoxathiol-5-yl)methylene]-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetohydrazide](/img/structure/B5786956.png)
![N-(4-cyanophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5786969.png)
![4-({[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)phenyl thiocyanate](/img/structure/B5786972.png)

![1-(4-fluorophenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5786988.png)